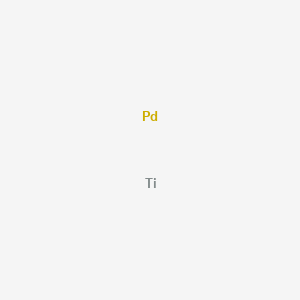
Palladium--titanium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium–titanium (1/1) is a compound consisting of equal parts palladium and titanium. This compound is known for its unique properties and applications in various fields, including catalysis, materials science, and industrial processes. Palladium and titanium are both transition metals, and their combination results in a material that exhibits enhanced chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: Palladium–titanium (1/1) can be synthesized through various methods, including electrochemical deposition, sonochemical preparation, and wet chemical methods such as the sol-gel method or reduction by alcohols or other reductants . One common method involves electroless plating of palladium on titanium plates, resulting in a homogeneous deposition of palladium nanoparticles on the titanium surface .
Industrial Production Methods: In industrial settings, palladium–titanium (1/1) is often produced using high-temperature and high-pressure techniques to ensure uniformity and stability of the compound. The process may involve the use of specialized equipment to control the reaction environment and achieve the desired properties of the final product.
化学反应分析
Types of Reactions: Palladium–titanium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Palladium, in particular, is known for its catalytic properties and is widely used in cross-coupling reactions such as the Suzuki and Heck reactions .
Common Reagents and Conditions: Common reagents used in reactions involving palladium–titanium (1/1) include hydrogen, oxygen, and various organic compounds. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to optimize the yield and selectivity of the desired products.
Major Products Formed: The major products formed from reactions involving palladium–titanium (1/1) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound may form oxides of palladium and titanium, while in reduction reactions, it may produce metallic palladium and titanium.
科学研究应用
Palladium–titanium (1/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and dehydrogenation processes . In biology and medicine, palladium nanoparticles have shown potential as antimicrobial and anticancer agents . Additionally, the compound is used in industrial applications such as fuel cells, hydrogen storage, and sensors for detecting gases like hydrogen .
作用机制
The mechanism of action of palladium–titanium (1/1) involves its ability to facilitate chemical reactions through its catalytic properties. Palladium, in particular, can switch between different oxidation states, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
相似化合物的比较
Palladium–titanium (1/1) can be compared to other similar compounds, such as palladium-platinum and palladium-rhodium alloys. These compounds also exhibit catalytic properties and are used in similar applications. palladium–titanium (1/1) is unique in its combination of properties, including its stability, reactivity, and cost-effectiveness .
List of Similar Compounds:- Palladium-platinum alloys
- Palladium-rhodium alloys
- Palladium-silver alloys
- Palladium-gold alloys
Palladium–titanium (1/1) stands out due to its specific combination of palladium and titanium, which imparts unique properties that are advantageous in various scientific and industrial applications.
属性
CAS 编号 |
12165-82-1 |
|---|---|
分子式 |
PdTi |
分子量 |
154.29 g/mol |
IUPAC 名称 |
palladium;titanium |
InChI |
InChI=1S/Pd.Ti |
InChI 键 |
FAUWSVSZYKETJJ-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


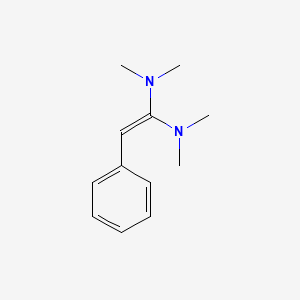
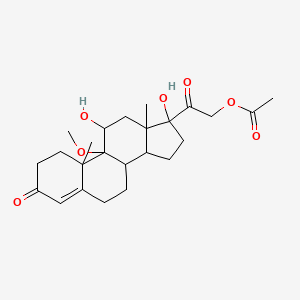

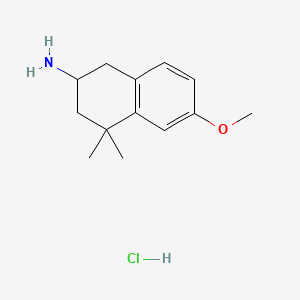


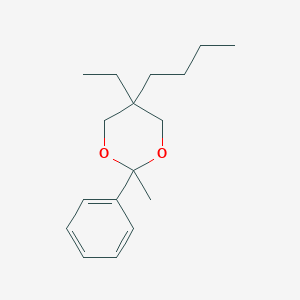
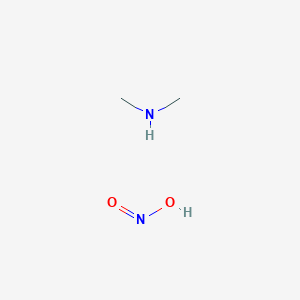
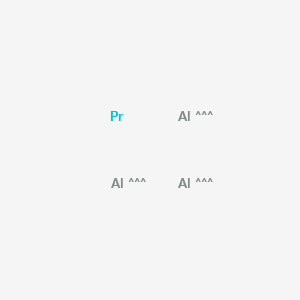
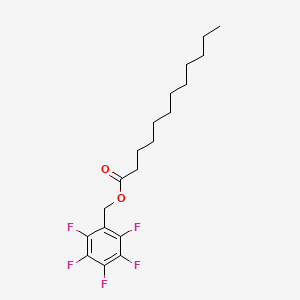
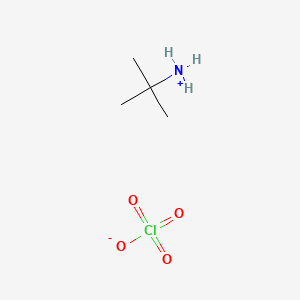
![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)


